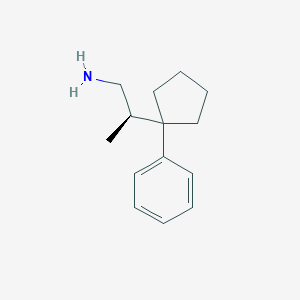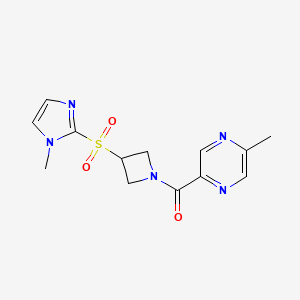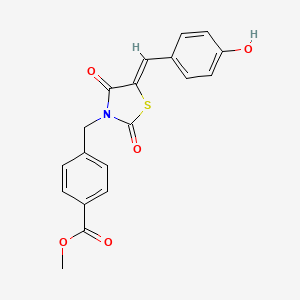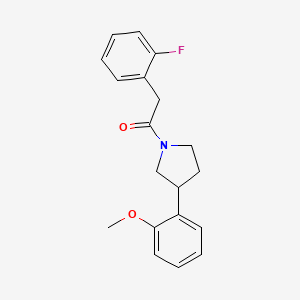
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine, also known as PCP or angel dust, is a synthetic dissociative drug that was first developed in the 1950s for use as a surgical anesthetic. However, due to its potent psychoactive effects, it was soon discontinued for medical use and became a popular recreational drug in the 1960s and 1970s. Despite its illegal status, PCP is still used today for its hallucinogenic and dissociative effects.
Mecanismo De Acción
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in learning and memory. By blocking this receptor, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine disrupts the normal functioning of the brain, leading to its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has a range of biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. It also blocks the reuptake of serotonin, leading to its hallucinogenic effects. (2R)-2-(1-Phenylcyclopentyl)propan-1-amine can cause a range of physical symptoms, including increased heart rate, elevated blood pressure, and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a useful tool for investigating the role of this receptor in the brain. However, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine also has several limitations. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse, which can make it difficult to control in a laboratory setting.
Direcciones Futuras
There are several future directions for research on (2R)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of interest is the development of new drugs that target the NMDA receptor, as this receptor plays a key role in a range of neurological and psychiatric disorders. Another area of interest is the development of new animal models of psychiatric disorders that can be used to investigate the underlying neurobiological mechanisms. Finally, there is a need for further research on the long-term effects of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine use, as this drug has been associated with a range of negative health outcomes.
Métodos De Síntesis
The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to produce the intermediate 1-(1-phenylcyclohexyl)propan-1-ol. This intermediate is then reacted with hydrochloric acid and sodium cyanide to produce the final product, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has been extensively studied for its effects on the central nervous system. It has been used as a research tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in the brain, as it acts as a non-competitive antagonist of this receptor. (2R)-2-(1-Phenylcyclopentyl)propan-1-amine has also been used in animal models of schizophrenia and other psychiatric disorders to investigate the underlying neurobiological mechanisms.
Propiedades
IUPAC Name |
(2R)-2-(1-phenylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUGGLKGKKBCX-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)
![tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2936253.png)

![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)


![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)
![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)
![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/no-structure.png)
![N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2936270.png)
![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)